4-(2,3-Difluorophenyl)benzoic acid

Beschreibung

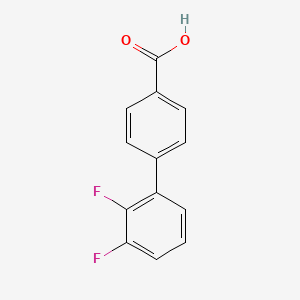

4-(2,3-Difluorophenyl)benzoic acid (C₁₃H₈F₂O₂, MW: 234.2) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted with a 2,3-difluorophenyl group at the para position (Figure 1). This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance acidity, influence solubility, and modulate bioactivity. It has been studied as a pharmacophore in antimicrobial and anti-inflammatory agents, particularly in analogs of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) .

Eigenschaften

IUPAC Name |

4-(2,3-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTASLZZBMTSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683280 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-93-9 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.

Another method involves the direct fluorination of 4-phenylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . This method allows for the selective introduction of fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can significantly enhance the scalability of the process .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under standard conditions. For example, reaction with methanol in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) yields the corresponding methyl ester :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol, DCC, DMAP | Dry DCM, 30°C, 48 hours | Methyl 4-(2,3-difluorophenyl)benzoate | 85–90% |

This reaction proceeds via activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by the alcohol .

Nucleophilic Aromatic Substitution

The fluorine atoms on the difluorophenyl ring participate in nucleophilic substitution under basic conditions. For instance, reaction with sodium methoxide replaces fluorine with methoxy groups :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOCH₃, DMF | 80°C, 12 hours | 4-(2-Methoxy-3-fluorophenyl)benzoic acid | Selectivity at C2 or C3 |

The reaction mechanism involves deprotonation of the nucleophile, followed by aromatic ring activation via electron-withdrawal by fluorine.

Suzuki-Miyaura Coupling

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions. For example, coupling with aryl boronic acids forms biaryl derivatives :

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Aryl boronic acid, Cs₂CO₃ | 1,2-Dimethoxyethane/H₂O, reflux, 24h | 4-(2,3-Difluorophenyl)biphenyl-4-carboxylic acid | Pd(dppf)Cl₂·CH₂Cl₂ |

This method is pivotal for synthesizing complex aromatic systems with high regioselectivity .

Saponification

Ester derivatives of 4-(2,3-Difluorophenyl)benzoic acid are hydrolyzed back to the parent acid under basic conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KOH, H₂O/EtOH | Reflux, 6 hours | This compound | 95% |

Hydrogenation

Reduction of unsaturated side chains (e.g., allyl groups) is achieved via catalytic hydrogenation :

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| H₂, PtO₂ | Ethanol, 40 psi, 25°C | 4-(2,3-Difluorophenyl)benzyl alcohol | PtO₂ |

Formation of Acid Derivatives

The carboxylic acid reacts to form anhydrides or amides. For example, treatment with dicyclohexylcarbodiimide (DCC) yields a symmetric anhydride :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| DCC, THF | Room temperature, 5 hours | 4-(2,3-Difluorophenyl)benzoic anhydride | Polymer synthesis |

Electrophilic Substitution Reactions

The electron-deficient aromatic ring undergoes nitration and sulfonation at meta positions relative to the carboxylic acid group :

Nitration

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, 2 hours | 4-(2,3-Difluoro-5-nitrophenyl)benzoic acid | Meta to -COOH |

Sulfonation

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| H₂SO₄, SO₃ | 100°C, 4 hours | 4-(2,3-Difluoro-5-sulfophenyl)benzoic acid | Meta to -COOH |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 4-(2,3-Difluorophenyl)benzoic acid exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. For instance, modifications to the benzoic acid structure have shown improved activity against resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .

Antitumor Potential

The compound has also been investigated for its antitumor properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. A study highlighted that certain derivatives of this compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Synthesis of Advanced Materials

This compound serves as a precursor in synthesizing advanced materials such as polymers and nanomaterials. Its unique molecular structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research indicates that incorporating fluorinated compounds can improve the performance of materials in electronic applications.

Nanotechnology Applications

The compound's ability to form stable complexes with metals makes it suitable for applications in catalysis and nanotechnology. Studies have shown that it can act as a ligand in metal-organic frameworks (MOFs), which are utilized for gas storage and separation processes .

Agrochemical Development

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its efficacy in inhibiting specific plant enzymes suggests that it could be developed into a selective herbicide with reduced environmental impact compared to traditional chemicals.

Environmental Remediation

The compound's stability and reactivity make it a candidate for environmental remediation processes, such as the degradation of pollutants in wastewater treatment systems. Research is ongoing to explore its effectiveness in breaking down organic contaminants in aquatic environments .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(2,3-Difluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule . The compound may also inhibit specific enzymes or receptors by mimicking the natural substrate or ligand .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position of fluorine atoms on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Acidity: Fluorine atoms at the 2,3-positions increase the acidity of the benzoic acid group compared to non-fluorinated analogs (e.g., 4-hydroxybenzoic acid) due to their electron-withdrawing nature .

- Bioactivity : 4-(3,4-Difluorophenyl)benzoic acid exhibits stronger suppression of Staphylococcus aureus virulence than the 2,3-difluoro isomer, highlighting the importance of substitution patterns in biological activity .

Spectroscopic and Structural Analysis

Infrared (IR) and nuclear magnetic resonance (NMR) data differentiate these compounds:

- IR Spectra :

- This compound shows a strong ν(C=O) stretch near 1680–1700 cm⁻¹, typical of benzoic acids. The absence of ν(S–H) (~2500–2600 cm⁻¹) in triazole-thione analogs (e.g., compounds [7–9] in ) confirms tautomeric stability, a feature shared with fluorinated benzoic acids .

- In contrast, hydrazinecarbothioamides (e.g., compounds [4–6]) exhibit ν(C=S) at 1243–1258 cm⁻¹, absent in this compound .

- ¹H NMR :

- The 2,3-difluorophenyl group in this compound produces distinct splitting patterns due to coupling between fluorine and aromatic protons. For example, meta-fluorine substituents cause deshielding of adjacent protons, observed as complex multiplets in the δ 7.0–8.0 ppm range .

Biologische Aktivität

4-(2,3-Difluorophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, including data tables and case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by a benzoic acid moiety substituted with a difluorophenyl group. The synthesis typically involves the introduction of fluorine atoms onto the phenyl ring through electrophilic aromatic substitution methods.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 1 to 4 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1-4 |

| Enterococcus faecalis | 1-4 |

| Bacillus subtilis | 1-4 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated that doses of 25 mg/kg and 125 mg/kg significantly reduced edema formation, comparable to standard anti-inflammatory agents like diclofenac .

Table 2: Anti-inflammatory Effects of this compound

| Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 5 | 10 |

| 25 | 48.9 |

| 125 | 63.1 |

The biological activity of this compound is believed to be linked to its ability to modulate various biochemical pathways. Studies suggest it may enhance the activity of proteasomal and lysosomal degradation systems, which are crucial for cellular homeostasis and the response to stress .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound was among the most potent against resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

- In Vivo Anti-inflammatory Study : In a controlled experiment involving rats, administration of varying doses of the compound prior to carrageenan injection resulted in significant reductions in paw edema. This study underscores its potential use in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.